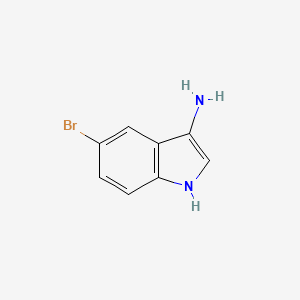

5-bromo-1H-indol-3-amine

Description

Significance of Indole (B1671886) Derivatives in Medicinal Chemistry and Chemical Biology

Indole derivatives are of paramount importance in the discovery of new drug candidates. rsc.org This significance stems from their presence in essential biomolecules, such as the amino acid tryptophan, and their ability to mimic peptide structures, allowing them to bind to proteins with high affinity. rsc.org The indole nucleus forms the core of many alkaloids with potent biological activities and is a key pharmacophore in drugs targeting a wide range of conditions. rsc.org

The therapeutic applications of indole-based compounds are extensive, covering treatments for cancer, inflammatory disorders, metabolic diseases, and infections. nih.gov For instance, well-known anticancer agents like vincristine (B1662923) and vinblastine (B1199706) feature an indole core and function by inhibiting tubulin polymerization, a critical process in cell division. nih.gov The structural versatility of the indole scaffold allows chemists to synthesize large libraries of compounds for screening against various receptors and enzymes, leading to the identification of novel therapeutic leads. This adaptability has cemented the indole framework as a foundational element in modern drug discovery. chemscene.comnih.gov

Overview of 5-bromo-1H-indol-3-amine as a Research Substrate

Within the large family of indole derivatives, halogenated and aminated indoles serve as crucial building blocks for more complex molecules. This compound is one such compound, featuring a bromine atom at the 5-position and an amine group at the 3-position of the indole ring. These functional groups provide reactive handles for synthetic chemists to elaborate the core structure, making the compound a valuable research substrate.

The primary role of this compound in research is as a synthetic intermediate. Its chemical properties, detailed in the table below, make it suitable for a variety of chemical transformations.

| Property | Value |

| CAS Number | 69343-99-3 |

| Molecular Formula | C₈H₇BrN₂ |

| Molecular Weight | 211.06 g/mol |

A common synthetic route to obtain this compound involves the reduction of its nitro precursor, 5-bromo-3-nitro-1H-indole. For example, a documented method uses stannous chloride (SnCl₂) in acetic acid to achieve this transformation with high yield. The resulting this compound is often used immediately in subsequent synthetic steps without extensive purification.

The utility of this compound as a research substrate is highlighted in patent literature, where it serves as a key intermediate in the synthesis of potentially therapeutic agents. For instance, in patent WO2022/105930, this compound is prepared and used for the subsequent construction of more complex molecules. While the specific target of the final compound in this patent is not detailed here, the general application of related bromo-indole structures points towards the development of protein kinase inhibitors. nih.govnih.gov Protein kinases like Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and Pim-1 kinase are important targets in immunology and oncology, and substituted indoles are a known scaffold for designing their inhibitors. rsc.orgnih.govnih.gov The strategic placement of the bromine and amine groups on the this compound scaffold allows for directed chemical modifications, enabling researchers to build molecules with specific three-dimensional shapes and functionalities designed to fit into the active sites of these enzymes.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1H-indol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c9-5-1-2-8-6(3-5)7(10)4-11-8/h1-4,11H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SONHFBNXEWKXMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=CN2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70989055 | |

| Record name | 5-Bromo-1H-indol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70989055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69343-99-3 | |

| Record name | 5-Bromo-1H-indol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70989055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Bromo 1h Indol 3 Amine and Its Analogues

Direct Synthesis Approaches to 5-bromo-1H-indol-3-amine

The most prominent and direct method for synthesizing this compound involves the chemical reduction of a nitro-substituted precursor.

Reduction of 5-bromo-3-nitro-1H-indole

The synthesis of this compound is efficiently achieved through the reduction of 5-bromo-3-nitro-1H-indole. chemicalbook.com A common and effective method employs stannous chloride (tin(II) chloride, SnCl₂) in an acidic medium. In a typical laboratory procedure, 5-bromo-3-nitro-1H-indole is dissolved in glacial acetic acid. To this solution, stannous chloride is added, and the mixture is heated. chemicalbook.com The reaction proceeds over a couple of hours, after which the desired product, this compound, is obtained in a high yield. chemicalbook.com One specific example of this reaction reported a 92% yield when conducted at 85°C for 2 hours. chemicalbook.com The resulting product is often a yellow solid that can be used in subsequent steps without extensive purification. chemicalbook.com

| Precursor | Reagents | Conditions | Yield | Product |

| 5-bromo-3-nitro-1H-indole | Tin(II) chloride (SnCl₂), Glacial Acetic Acid | 85°C, 2 hours | 92% | This compound |

Other Established Procedures

While the use of tin(II) chloride is a well-documented method, other reducing agents are also capable of facilitating the transformation of the nitro group to an amine. General reduction methodologies include the use of hydrogen gas in the presence of a palladium catalyst. These alternative procedures also target the nitro group on the 5-bromo-3-nitro-1H-indole precursor to yield the corresponding amine.

Functionalization and Derivatization Strategies for the Indole (B1671886) Core

The 5-bromo-1H-indole framework serves as a versatile starting point for the synthesis of a wide array of analogues. The bromine atom at the C-5 position and the inherent reactivity of the indole ring itself allow for various functionalization strategies.

Electrophilic Substitution Reactions on the Indole Ring

The indole ring is a π-excessive heterocycle, making it highly susceptible to electrophilic aromatic substitution. niscpr.res.inmuni.cz The C-3 position is the most preferred site for electrophilic attack. niscpr.res.in However, in substrates like this compound, the C-3 position is already substituted. In such cases, or in related 5-bromo-indole derivatives, electrophilic substitution can occur at other positions on the ring. For instance, bromination of certain indole derivatives with agents like bromine in acetic acid can lead to substitution at the C-6 position. niscpr.res.in The synthesis of 5-bromo-spiroindole derivatives has been achieved through electrophilic substitution on the aromatic core at the C-5 position using various brominating agents. muni.czresearchgate.net A series of novel indole derivatives were synthesized via electrophilic substitution at the N-1 position of (R)-5-bromo-3-(N-methylpyrrolidine-2-yl-methyl)-1H-indole using different halides in the presence of anhydrous potassium carbonate. iajps.com

Palladium-Catalyzed Coupling Reactions

The bromine atom at the C-5 position of the indole ring is a key functional handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Negishi reactions. thieme-connect.comnih.govbeilstein-journals.org These reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, enabling the introduction of diverse aryl and heteroaryl substituents. thieme-connect.comuzh.chresearchgate.net

In one study, an efficient one-pot procedure was developed for synthesizing 5-heteroaryl substituted 1-(4-fluorophenyl)indoles from 5-bromo-1-(4-fluorophenyl)-1H-indole via a Negishi cross-coupling reaction. thieme-connect.com This involved a bromine-lithium exchange followed by transmetalation with zinc chloride to form the 5-indolylzinc chloride intermediate. This intermediate was then coupled with various heteroaryl halides in the presence of a palladium catalyst, Pd(PPh₃)₄, to give the desired products in yields ranging from 38% to 85%. thieme-connect.com For comparison, Stille couplings were also performed using the corresponding 5-indolylstannane derivative. thieme-connect.com

| Coupling Partner 1 | Coupling Partner 2 | Catalyst | Conditions | Yield |

| 5-Indolylzinc chloride derivative | N-methyl halopyrazoles | Pd(PPh₃)₄ | DMF, 80°C, 4h | 38-85% |

| 5-Indolylzinc chloride derivative | Bromopyridines | Pd(PPh₃)₄ | DMF, 80°C, 4h | 38-85% |

| 5-Indolylzinc chloride derivative | Bromopyrimidines | Pd(PPh₃)₄ | DMF, 80°C, 4h | 38-85% |

Cycloaddition Reactions

Cycloaddition reactions offer a sophisticated method for constructing complex, multi-ring systems from the indole core. Specifically, 1,3-dipolar cycloadditions have been employed to synthesize novel heterocyclic systems derived from 5-bromo-isatin (5-bromo-1H-indole-2,3-dione), an oxidized analogue of the 5-bromo-indole core. researchgate.netresearchgate.netimist.ma In this approach, the 5-bromo-isatin is first N-alkylated under phase transfer catalysis conditions. researchgate.netresearchgate.net The resulting derivative can then act as a dipolarophile and react with various 1,3-dipoles. researchgate.netimist.ma This type of reaction, first broadly established by Huisgen, involves the addition of a 1,3-dipole to a multiple-bond system to form a five-membered ring, providing access to complex structures like pyrazolines and other polyfunctional heterocyclic systems. researchgate.net

Alkylation and Acylation Methods

Alkylation and acylation reactions are fundamental transformations for modifying the indole nucleus. These reactions can be directed to either the nitrogen (N1) or carbon (C3) position, depending on the reaction conditions and the nature of the substrates.

The Friedel-Crafts alkylation and acylation are classic examples of electrophilic aromatic substitution. byjus.comlibretexts.orglibretexts.org In the case of indoles, the C3 position is the most nucleophilic and, therefore, the preferred site for such reactions. For the alkylation of indoles, various catalysts and conditions have been explored. For instance, the alkylation of 5-bromoindole (B119039) with a maleimide (B117702) derivative can be catalyzed by BF₃·OEt₂ to yield the corresponding 3-(5-bromo-1H-indol-3-yl)pyrrolidine-2,5-dione. libretexts.org

Similarly, the acylation of indoles can be achieved using various acylating agents. A simple and effective method for the regioselective 3-acylation of unprotected indoles, including 5-bromoindole, has been developed using Y(OTf)₃ in an ionic liquid. researchgate.netnih.gov

The choice of metal cation in the deprotonated indole and the solvent can significantly influence the chemoselectivity between N1 and C3 functionalization. More ionic salts like sodium and potassium salts tend to favor N-alkylation, whereas the more covalent magnesium-based salts often lead to C3-alkylation.

Table 3: Examples of Alkylation and Acylation of 5-Bromoindole

| Reaction Type | 5-Bromoindole Derivative | Reagent | Product | Yield (%) |

| Alkylation | 5-bromoindole | N-methylmaleimide | 3-(5-Bromo-1H-indol-3-yl)-1-methylpyrrolidine-2,5-dione | 70 |

| Acylation | 5-bromoindole | Acetic anhydride | 3-Acetyl-5-bromoindole | - |

Late-Stage Functionalization Approaches

Late-stage functionalization (LSF) refers to the introduction of functional groups into a complex molecule at a late stage of the synthesis. researchgate.net This strategy is particularly valuable for the rapid diversification of drug candidates and natural products. researchgate.net For bromoindoles, LSF can be achieved through various methods, including C-H activation and cross-coupling reactions.

Visible-light photocatalysis has emerged as a powerful tool for the C-H functionalization of indoles. thieme-connect.com For example, a photocatalytic double C-H functionalization of the C2 and C3 positions of indoles has been reported. thieme-connect.com In the case of 5-bromoindole, the reaction with diethyl bromomalonate under photocatalytic conditions can lead to difunctionalized products. thieme-connect.com The mechanism is proposed to involve two independent photocatalytic processes, where the secondary functionalization at C3 occurs via the oxidation of bromide ions to molecular bromine, which then acts as an electrophile. thieme-connect.com

Palladium-catalyzed cross-coupling reactions are also widely used for the late-stage functionalization of bromoindoles. The bromine atom at the C5 position serves as a handle for introducing various substituents via reactions like the Suzuki-Miyaura coupling.

Table 4: Late-Stage Functionalization of 5-Bromoindole

| Functionalization Method | Reagent | Product | Yield (%) |

| Photocatalytic C-H Difunctionalization | Diethyl bromomalonate | Diethyl 2-(2-(5-bromo-3-(2-ethoxy-2-oxoethyl)-1H-indol-2-yl)acetyl)-2-(5-bromo-1H-indol-3-yl)malonate | 21 (overall for two products) |

Novel Synthetic Routes and Mechanistic Considerations

The development of novel synthetic routes with improved efficiency, regioselectivity, and stereoselectivity is a continuous effort in organic synthesis. This section explores some of these aspects in the context of preparing this compound and its analogues.

Regioselectivity and Stereoselectivity in Synthesis

Controlling the regioselectivity of reactions on the indole ring is crucial for accessing specific isomers. The inherent nucleophilicity of the C3 position often leads to preferential substitution at this site. However, the regioselectivity can be influenced by various factors, including the substituents already present on the indole ring, the reaction conditions, and the catalyst used.

In the context of 5-bromoindole, the bromine atom at the C5 position is an electron-withdrawing group, which can influence the reactivity of the indole ring. For instance, in a one-pot, three-component reaction to synthesize 2-(1-bromo-1H-indol-3-yl)-2-imino-carbonyls, the electronic effect of substituents on the indole ring was found to have little influence on the reaction yield. nih.govfrontiersin.org

Stereoselectivity is a critical consideration when creating chiral centers. In the 1,3-dipolar cycloaddition reactions mentioned earlier, high diastereoselectivity was achieved, indicating a well-ordered transition state. nih.gov The development of enantioselective methods for the synthesis of 3-aminoindole derivatives is an active area of research.

One-Pot Synthetic Procedures

One-pot reactions, where multiple transformations are carried out in a single reaction vessel without isolating intermediates, offer significant advantages in terms of efficiency, cost-effectiveness, and environmental impact.

A one-pot, three-component reaction has been developed for the synthesis of 2-(1-bromo-1H-indol-3-yl)-2-imino-carbonyls. nih.govfrontiersin.org This reaction involves an α-amino aryl ketone, an indole (including 5-methyl and 6-chloro substituted indoles), and perbromomethane in acetonitrile (B52724) at room temperature with sodium hydroxide (B78521) as a base. nih.govfrontiersin.org This procedure allows for the rapid assembly of complex indole derivatives. For example, the reaction of 1-phenyl-2-(phenylamino)ethan-1-one, 1H-indole, and CBr₄ gives (E)-2-(1-bromo-1H-indol-3-yl)-1-phenyl-2-(phenylimino)ethan-1-one in 68% yield. frontiersin.org

Another example of a one-pot procedure is the synthesis of 3-aminoindoles from the copper-catalyzed three-component coupling of an aldehyde, an amine, and an alkyne to form an indoline, which is then isomerized to the indole in the same pot with the addition of a base. nih.gov

Table 5: One-Pot, Three-Component Synthesis of a 2-(1-bromo-1H-indol-3-yl)-2-imino-carbonyl Derivative

| α-Amino Aryl Ketone | Indole | Product | Yield (%) |

| 1-phenyl-2-(phenylamino)ethan-1-one | 1H-indole | (E)-2-(1-bromo-1H-indol-3-yl)-1-phenyl-2-(phenylimino)ethan-1-one | 68 |

| 1-phenyl-2-(phenylamino)ethan-1-one | 5-methyl-1H-indole | (E)-2-(1-bromo-5-methyl-1H-indol-3-yl)-1-phenyl-2-(phenylimino)ethan-1-one | 78 |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the characterization of 5-bromo-1H-indol-3-amine, offering a detailed map of the hydrogen and carbon skeletons of the molecule.

¹H NMR Analysis

The ¹H NMR spectrum of this compound provides distinct signals for each proton, with chemical shifts influenced by the bromine atom and the amine group. In a typical analysis, the aromatic protons on the benzene (B151609) portion of the indole (B1671886) ring appear in the downfield region. Specifically, the proton at the C4 position is observed as a doublet, while the proton at C6 gives a doublet of doublets, and the C7 proton appears as a doublet. The proton at the C2 position of the indole ring typically resonates as a singlet. The amine (NH₂) and the indole NH protons also produce characteristic signals that can sometimes be broad due to quadrupole moments and exchange phenomena. The specific chemical shifts can be influenced by the solvent used for the analysis.

¹³C NMR Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework. The spectrum will show eight distinct signals corresponding to the eight carbon atoms in the indole ring. The carbon atom bonded to the bromine (C5) will have its chemical shift significantly influenced by the halogen's electronegativity. The other aromatic carbons (C4, C6, C7, C3a, and C7a) will also have characteristic shifts. The C2 and C3 carbons, part of the pyrrole (B145914) ring, are also readily identified. For instance, in related 5-bromoindole (B119039) derivatives, the ¹³C NMR signals are well-resolved, allowing for unambiguous assignment of each carbon atom. chemicalbook.com

Two-Dimensional NMR Techniques

COSY spectra establish correlations between protons that are coupled to each other, helping to trace the connectivity of the proton spin systems within the molecule.

HSQC experiments correlate directly bonded proton and carbon atoms, allowing for the straightforward assignment of carbon signals based on their attached protons.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. nih.gov In positive ion mode, the spectrum would be expected to show a prominent peak for the protonated molecule, [M+H]⁺. A key feature of the mass spectrum of this compound is the isotopic pattern resulting from the presence of the bromine atom. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. This results in two peaks of nearly equal intensity for the molecular ion, separated by two mass units (e.g., at m/z 211.0 and 213.0 for [M+H]⁺), which is a definitive indicator of the presence of a single bromine atom in the molecule. uni.lu

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting the absorption of infrared radiation at specific vibrational frequencies. researchgate.net

Key characteristic absorption bands for this compound include:

N-H Stretching: As a primary amine, two distinct bands are typically observed in the 3400-3250 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the -NH₂ group. orgchemboulder.comlibretexts.org The indole N-H stretch also appears in this region.

N-H Bending: A bending vibration for the primary amine is expected in the range of 1650-1580 cm⁻¹. orgchemboulder.com

C-N Stretching: The stretching vibration of the aromatic C-N bond is typically observed in the 1335-1250 cm⁻¹ region. orgchemboulder.comlibretexts.org

Aromatic C-H and C=C Stretching: These vibrations will give rise to signals in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively.

C-Br Stretching: The carbon-bromine bond will show a characteristic absorption in the fingerprint region, typically in the lower wavenumber range.

These combined spectroscopic techniques provide a comprehensive and unambiguous characterization of the chemical structure of this compound.

X-ray Diffraction Analysis

A pertinent example is the structural analysis of 2′-(5-Bromo-1H-indol-3-ylmethylene)benzenesulfonohydrazine. The crystal structure of this compound was determined by single-crystal X-ray diffraction. foodb.cawikipedia.org The molecules are linked by N-H⋯O and N-H⋯N hydrogen bonds, forming a layered motif. foodb.ca The dihedral angle between the aromatic ring mean planes in the molecule is reported to be 76.44 (8)°. foodb.ca

Detailed crystallographic data for 2′-(5-Bromo-1H-indol-3-ylmethylene)benzenesulfonohydrazine are presented below:

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₅H₁₂BrN₃O₂S |

| Molecular Weight | 378.25 |

| Crystal System | Orthorhombic |

| Space Group | P b c n |

| a (Å) | 33.1196 (4) |

| b (Å) | 8.9260 (1) |

| c (Å) | 9.9158 (1) |

| V (ų) | 2931.36 (6) |

| Z | 8 |

| T (K) | 173 (2) |

| R[F² > 2σ(F²)] | 0.027 |

UV-Visible and Fluorescence Spectroscopy for Interaction Studies

The 5-bromo-1H-indole moiety is a valuable component in the design of chemosensors, and its derivatives have been studied for their ability to detect various ions and molecules through UV-Visible and fluorescence spectroscopy. These techniques are highly sensitive to changes in the electronic environment of the indole ring system upon interaction with analytes.

One such study focused on a molecular receptor based on 5-bromo-1H-indole, namely 1,3-bis(4-((E)-((Z)-((5-bromo-1H-indol-3-yl)methylene)hydrazono)methyl)-3-methoxyphenoxy)propane (BIHMPP), for the detection of Samarium(III) (Sm³⁺) and Dysprosium(III) (Dy³⁺) ions. researchgate.net The interaction was monitored by changes in the UV-Visible and fluorescence spectra upon addition of the metal ions. researchgate.net The study revealed a 2:1 binding stoichiometry between the metal ions and the BIHMPP receptor. researchgate.net The quantum yields for the free receptor and its complexes with Sm(III) and Dy(III) were determined, showing an enhancement upon complexation. researchgate.netresearchgate.net

| Species | Quantum Yield (Φ) | Detection Limit |

|---|---|---|

| BIHMPP | 0.29 | N/A |

| Sm(III)-BIHMPP complex | 0.38 | 1.2 nM |

| Dy(III)-BIHMPP complex | 0.56 | 0.7 nM |

In another investigation, a novel chemosensor, 2-(((5-bromo-1H-indol-2-yl)methylene)hydrazono)methyl)-4,6-diiodophenol (BHDL), was developed for the selective and sensitive detection of tryptamine (B22526) and fluoride (B91410) (F⁻) ions. lupinepublishers.com The binding affinity of the BHDL probe towards these analytes was studied using UV-visible and fluorescence spectroscopy. lupinepublishers.com The addition of tryptamine resulted in a strong enhancement of the emission band at 433 nm, while the band at 555 nm underwent a blue shift and a decrease in intensity. lupinepublishers.com Similarly, complexation with fluoride ions also triggered a significant enhancement in a fluorescence band at 430 nm. lupinepublishers.com

| Analyte | Binding Constant (K) | Detection Limit |

|---|---|---|

| Fluoride (F⁻) | 1.14×10⁻⁴ M | 0.001×10⁻⁸ M |

| Tryptamine | 9.64×10⁻⁴ M | 0.002×10⁻⁸ M |

These studies highlight the utility of the 5-bromo-1H-indole scaffold in constructing sensitive and selective chemosensors for biologically and environmentally important species. The observed spectroscopic changes upon analyte binding provide the basis for their detection and quantification.

Biological Activity and Mechanistic Investigations in Preclinical Research

Modulation of Enzyme Activity

Derivatives based on the 5-bromo-1H-indole scaffold have demonstrated a capacity to interact with and modulate the activity of several key enzymes implicated in pathological processes.

Bacterial type II topoisomerases, including DNA gyrase and topoisomerase IV, are essential enzymes that maintain the topological state of DNA during replication and are validated targets for antibacterial agents. nih.govuw.edu.pl Research into 5-bromoindole (B119039) derivatives has revealed their potential as inhibitors of these enzymes. For instance, 5-indolyl-4-hydroxy-2-pyridones derived from 5-bromoindoles have been synthesized and evaluated for their antibacterial activity. nih.gov These compounds were tested against various bacterial strains, and their inhibitory activity against the target enzymes from E. coli, DNA gyrase and Topoisomerase IV, was assessed. nih.gov Similarly, 5-bromo-4-chloro-1H-indol-3-ol, a closely related structure, has been noted to inhibit bacterial DNA gyrase and topoisomerase IV. biosynth.com The development of N-phenylindolamides, including bromo-substituted variants, has also been pursued as a strategy to identify new ATPase inhibitors of DNA gyrase. d-nb.info

Protein kinases are critical regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. Consequently, they are major targets for anticancer drug development. mdpi.com Derivatives of 5-bromo-1H-indole have been investigated as inhibitors of several protein kinases, particularly Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), which are involved in cell proliferation and cycle regulation. mdpi.comnih.gov

A series of 5-substituted-indole-2-carboxamides were developed as potential dual EGFR/CDK2 inhibitors. nih.gov Within this series, compounds featuring a bromine substitution at the 5-position showed significant inhibitory activity. nih.gov For example, certain 5-bromo-indole derivatives demonstrated potent inhibition against both EGFR and CDK2, suggesting their potential as dual-targeted antiproliferative agents. nih.gov

Similarly, novel oxindole/benzofuran hybrids have been synthesized, where a 5-bromo isatin (B1672199) derivative emerged as a potent dual inhibitor of CDK2 and Glycogen Synthase Kinase-3β (GSK-3β). nih.gov Spirooxindole derivatives containing a 5-chloro-isatin moiety have also shown potent inhibition of EGFR and CDK-2. frontiersin.org The inhibitory potential of these compounds is often evaluated using in vitro kinase assays, with results expressed as IC₅₀ values, which represent the concentration required to inhibit 50% of the enzyme's activity.

Table 1: Inhibition of Protein Kinases by 5-Bromoindole Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |

|---|---|---|---|

| 5-substituted-indole-2-carboxamide (Compound 5g) | CDK2 | 33 ± 04 | nih.gov |

| 5-substituted-indole-2-carboxamide (Compound 5i) | EGFR | 32 ± 03 | nih.gov |

| 5-substituted-indole-2-carboxamide (Compound 5i) | CDK2 | 24 ± 02 | nih.gov |

| 5-substituted-indole-2-carboxamide (Compound 5j) | EGFR | 21 ± 0.9 | nih.gov |

| 5-substituted-indole-2-carboxamide (Compound 5j) | CDK2 | 16 ± 02 | nih.gov |

| Bromo isatin derivative (Compound 5d) | CDK2 | 37.80 | nih.gov |

Microtubules, dynamic polymers of α,β-tubulin heterodimers, are essential for cell division, motility, and shape maintenance, making them a key target for anticancer agents. nih.gov Compounds that interfere with tubulin dynamics can arrest the cell cycle and induce apoptosis. nih.gov Several studies have shown that 5-bromoindole derivatives can inhibit tubulin polymerization.

Specifically, 3-trifluoroacetyl–substituted 7-acetamido-2-aryl-5-bromoindoles were found to be potent inhibitors of tubulin polymerization. nih.govresearchgate.net In-silico molecular docking studies predicted that these compounds bind to the colchicine-binding site on β-tubulin. researchgate.net The inhibitory activity of these derivatives was quantified by measuring their IC₅₀ values against tubulin assembly. nih.gov The introduction of a trifluoroacetyl group at the C-3 position of the 5-bromoindole scaffold appears to be a key factor for the enhanced cytotoxicity and inhibition of tubulin polymerization. nih.govresearchgate.net

Table 2: Inhibition of Tubulin Polymerization by 5-Bromoindole Derivatives This table is interactive. You can sort and filter the data.

| Compound | IC₅₀ (µM) | Reference |

|---|---|---|

| 5g (7-acetamido-2-(4-bromophenyl)-5-bromo-3-trifluoroacetylindole) | 0.1 | nih.gov |

| 5e (7-acetamido-5-bromo-2-phenyl-3-trifluoroacetylindole) | 1.0 | nih.gov |

| 5f (7-acetamido-5-bromo-2-(4-chlorophenyl)-3-trifluoroacetylindole) | 1.0 | nih.gov |

Direct studies focusing on the interaction of 5-bromo-1H-indol-3-amine with esterase enzymes are not prominent in the reviewed literature. However, research on a structural isomer, 5-bromo-1-methyl-1H-indazol-3-amine, has shown inhibitory activity against acetylcholinesterase (AChE), an important esterase enzyme involved in the hydrolysis of the neurotransmitter acetylcholine. This finding suggests that the brominated heterocyclic scaffold could potentially interact with the active sites of esterase enzymes, though specific investigations on the indole-3-amine variant are required for confirmation.

Cyclooxygenase (COX) enzymes, existing as two main isoforms (COX-1 and COX-2), are responsible for the synthesis of prostaglandins (B1171923) and are the primary targets of nonsteroidal anti-inflammatory drugs (NSAIDs). acs.org Several derivatives of 5-bromoindole have been evaluated for their COX inhibitory activity. For example, a chalcone (B49325) derivative, 3-(5-bromo-1H-indol-3-yl)-1-(4-cyanophenyl)prop-2-en-1-one, was identified as a nonselective inhibitor of COX enzymes. researchgate.net

Other studies have focused on developing selective COX-2 inhibitors to minimize the gastrointestinal side effects associated with COX-1 inhibition. acs.org A molecular docking study of 5-bromo-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide revealed that it occupied a unique channel in the cyclooxygenase active site, contributing to specificity for the COX-2 protein. researchgate.net Another derivative, N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-[3-(2-furyl)-6-oxo-9H-xanthen-9-yl]acetamide, showed moderate COX-2 inhibition with a reported Ki value of 380 nM. vulcanchem.com In contrast, studies on 5-bromo-2,3-dihydro-1H-indole-2,3-dione (5-bromoisatin) showed it selectively down-regulated inducible nitric oxide synthase (iNOS) protein expression with insignificant effects on COX-2 expression. mdpi.com

Receptor Interactions and Ligand Binding Studies

The 5-bromoindole scaffold is also found in molecules designed to interact with specific receptors, particularly serotonin (B10506) (5-HT) receptors, which are implicated in various neurological processes.

Marine natural products have inspired the synthesis of 2-(5-halo-1H-indol-3-yl)-N,N-dimethylethanamines (derivatives of tryptamine) as modulators of serotonin receptors. nih.govresearchgate.net Receptor binding studies were conducted for these compounds, including the 5-bromo derivative, 2-(5-bromo-1H-indol-3-yl)-N,N-dimethylethanamine. nih.gov This compound, along with its 5-chloro and 5-iodo counterparts, showed nanomolar affinities for the 5-HT₁ₐ and 5-HT₇ receptor subtypes. nih.govresearchgate.net The data suggests that the antidepressant-like effects observed in vivo for these compounds are mediated, at least in part, through their interaction with these serotonin receptors. nih.gov The bromine atom is thought to provide valuable electrostatic interactions within the receptor binding sites. nih.govresearchgate.net

In other studies, N-arylsulfonylindoles have been investigated as ligands for the 5-HT₆ receptor. mdpi.com However, within this specific chemical framework, the introduction of a C-5 substitution, including bromine, was found to be detrimental to binding affinity compared to the unsubstituted parent compounds. mdpi.com

Table 3: Binding Affinities of a 5-Bromoindole Derivative for Serotonin Receptors This table is interactive. You can sort and filter the data.

| Compound | Receptor | Kᵢ (nM) | Reference |

|---|---|---|---|

| 2-(5-bromo-1H-indol-3-yl)-N,N-dimethylethanamine (2d) | 5-HT₁ₐ | 17.5 ± 2.4 | nih.govresearchgate.net |

| 2-(5-bromo-1H-indol-3-yl)-N,N-dimethylethanamine (2d) | 5-HT₂ₐ | >1000 | nih.govresearchgate.net |

| 2-(5-bromo-1H-indol-3-yl)-N,N-dimethylethanamine (2d) | 5-HT₂𝒸 | >1000 | nih.govresearchgate.net |

Serotonin 5-HT₃ Receptor Antagonism

The indole (B1671886) nucleus is a well-established pharmacophore for interacting with serotonin (5-HT) receptors. Preclinical studies on derivatives of 5-bromo-1H-indole have explored their potential as modulators of these receptors. For instance, marine-derived compounds such as 5-bromo-N,N-dimethyltryptamine, which shares the 5-bromo-indole core, have been synthesized and evaluated for their interaction with serotonin receptors. researchgate.net These studies revealed that certain halogenated tryptamines, including the 5-bromo derivative, exhibit nanomolar affinities for 5-HT₁A and 5-HT₇ receptors. researchgate.netnih.gov This interaction is believed to mediate, at least in part, the antidepressant-like effects observed in animal models like the forced swim test. researchgate.netnih.gov

While direct evidence for this compound as a 5-HT₃ antagonist is specific, the broader class of 5-HT₃ receptor antagonists often features an aromatic core and a basic amine function, characteristics present in the subject compound. nih.gov These antagonists competitively inhibit the 5-HT₃ receptor, which is involved in various physiological processes, including emesis, anxiety, and pain. nih.gov Further research into novel N-arylsulfonylindole derivatives has also identified potent 5-HT₆ receptor antagonists, highlighting the versatility of the indole scaffold in targeting different serotonin receptor subtypes. mdpi.com

Cellular and Molecular Mechanisms in Disease Models (In Vitro/In Vivo, Non-Human)

Anti-inflammatory Pathways

Derivatives containing the 5-bromo-indole moiety have demonstrated notable anti-inflammatory properties in preclinical models. Research on brominated indoles isolated from the marine mollusk Dicathais orbita, such as 6-bromoisatin, points to their potential as inhibitors of cyclooxygenase-1/2 (COX-1/2), key enzymes in the inflammatory cascade. scu.edu.au Computational studies, including molecular docking and dynamics simulations, support the binding of these marine indoles to the active sites of COX enzymes, suggesting a plausible mechanism for their anti-inflammatory effects. scu.edu.au Furthermore, studies have noted that N-1 and C-3 substituted indole derivatives are particularly significant for their anti-inflammatory activities. ajol.info

Anticancer Activity in Cell Lines

The 5-bromo-indole scaffold is a recurring feature in many compounds investigated for their anticancer potential. Derivatives have shown significant efficacy across a wide range of human cancer cell lines.

A primary mechanism of anticancer action for these compounds is the inhibition of cell proliferation. For example, derivatives of 5-bromo-indole have been shown to suppress the proliferation of breast cancer cell lines, such as MDA-MB-231 and MCF-7. nih.gov This anti-proliferative effect is associated with cell cycle arrest, often at the G2/M or G0/G1 phase, thereby halting the division of cancer cells. nih.govnih.gov In one study, a synthetic indole chalcone derivative demonstrated a significant reduction in DNA synthesis, as measured by a BrdU assay, with IC₅₀ values of 31.66 µmol/L and 32.17 µmol/L in MDA-MB-231 and MCF-7 cells, respectively. nih.gov Similarly, a 1,2,4-oxadiazole (B8745197) derivative containing a 5-bromo-indole moiety was found to inhibit the proliferation of Caco-2 colon cancer cells. nih.gov

Beyond halting proliferation, many 5-bromo-indole derivatives actively induce cell death in cancer cells through cytotoxicity and the triggering of apoptosis (programmed cell death). up.ac.za Studies have demonstrated that these compounds can initiate the apoptotic cascade in various cancer cell lines, including human monocyte-like histiocytic lymphoma (U937), breast cancer (MCF-7), and chronic myeloid leukemia (K562). mdpi.comunibo.itresearchgate.net

The induction of apoptosis is often confirmed through the observation of nuclear condensation, membrane blebbing, and the modulation of key apoptotic proteins. nih.gov For instance, one potent N-benzyl-5-bromoindolin-2-one derivative was shown to have an apoptotic impact on MCF-7 cells. mdpi.com Another study involving a different derivative demonstrated the induction of apoptosis in K562 cells, which was correlated with changes in the expression levels of the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2. researchgate.net Furthermore, trisindoline compounds containing a 5-bromo-indole structure have shown cytotoxic activity against MCF-7 breast cancer cells, with one derivative recording an IC₅₀ value of 3.97 µM. nih.gov

The table below summarizes the cytotoxic activity of various derivatives containing the 5-bromo-indole scaffold against several human cancer cell lines.

| Compound Class | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| Indole-benzimidazole hybrid | SKOV-3 | Ovarian Carcinoma | 23.69 | ajol.info |

| Indole-benzimidazole hybrid | THP-1 | Acute Monocytic Leukemia | 39.08 | ajol.info |

| Indolyl-1,3,4-thiadiazole | PaCa2 | Pancreatic Cancer | 1.5 | researchgate.net |

| N-benzyl-5-bromoindolin-2-one | MCF-7 | Breast Cancer | 2.93 | mdpi.com |

| N-benzyl-5-bromoindolin-2-one | A-549 | Lung Cancer | 13.92 | mdpi.com |

| Trisindoline derivative | MCF-7 | Breast Cancer | 3.97 | nih.gov |

Antimicrobial Efficacy

The 5-bromo-indole structure is also a key component of molecules with significant antimicrobial properties. Research has shown that derivatives are active against a broad spectrum of pathogens, including both Gram-positive and Gram-negative bacteria, as well as fungi. bohrium.comnih.gov

One study detailed the synthesis of (3Z)-5-bromo-3-(hydroxyimino)-1,3-dihydro-2H-indol-2-one, which exhibited effective antibacterial activity against Staphylococcus aureus and Klebsiella pneumoniae, and moderate activity against Escherichia coli and Streptococcus. Another derivative, Diethyl 4-(5-bromo-1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, was found to outperform the conventional antibiotic Gentamicin (B1671437) against a panel of pathogens including S. aureus, Bacillus subtilis, E. coli, Pseudomonas, Candida albicans, and Aspergillus niger. bohrium.comnih.gov

The mechanism of action for some of these compounds involves novel targets. For example, derivatives of 2-(5-bromo-1H-indol-3-yl)-N-hydroxyacetamide act as inhibitors of peptide deformylase (PDF), an essential bacterial enzyme, making them an attractive new class of antibiotics. plos.org Research into 5-bromoindole-2-carboxamides has also yielded compounds with potent activity against pathogenic Gram-negative bacteria, with some derivatives showing higher activity than standard drugs like ciprofloxacin (B1669076) and gentamicin against E. coli and P. aeruginosa. d-nb.info

The table below presents the Minimum Inhibitory Concentration (MIC) values for a series of 5-bromoindole-2-carboxamide derivatives against several pathogenic bacteria.

| Compound | K. pneumoniae MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | S. Typhi MIC (µg/mL) | Reference |

| 7a | 1.25 | 0.35 | 0.75 | 1.25 | d-nb.info |

| 7b | 1.25 | 0.35 | 0.75 | 1.25 | d-nb.info |

| 7c | 0.75 | 0.75 | 0.35 | 0.75 | d-nb.info |

| 7g | 0.75 | 0.75 | 0.35 | 0.75 | d-nb.info |

| 7h | 0.75 | 0.75 | 0.35 | 0.75 | d-nb.info |

| Gentamicin | 0.75 | 0.75 | 0.75 | 0.75 | d-nb.info |

| Ciprofloxacin | 0.35 | 0.35 | 0.35 | 0.35 | d-nb.info |

Neurodegenerative Disease Research

Indole derivatives are being actively investigated for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. mdpi.comnih.gov The core structure of this compound is a scaffold for developing compounds that can interact with various targets in the central nervous system.

One area of research focuses on the inhibition of beta-amyloid (Aβ) aggregation, a key pathological hallmark of Alzheimer's disease. A study on indole-containing compounds, including 3-(2-phenylhydrazono)isatins and related 1H-indole-3-carbaldehyde derivatives, showed that they could inhibit Aβ aggregation with IC50 values in the micromolar range. mdpi.com Some of these compounds also exhibited inhibitory activity against monoamine oxidases (MAO-A and MAO-B), which are important targets in the treatment of Parkinson's disease. mdpi.com

Metabolic Disorder Interventions

Derivatives of this compound have also been explored for their potential in managing metabolic disorders, including diabetes and cancer. Glycogen synthase kinase-3β (GSK-3β) and pyruvate (B1213749) dehydrogenase kinases (PDKs) are key enzymes in metabolic pathways that are often dysregulated in these diseases. mdpi.comgoogle.com

A study inspired by marine natural products led to the development of a library of 3-amino-1,2,4-triazine derivatives as PDK inhibitors. The synthesis of some of these compounds, such as 5-(5-bromo-1-methyl-1H-indol-3-yl)-6-(1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,2,4-triazin-3-amine, utilized a 5-bromo-indole starting material. mdpi.com These compounds were found to be effective inhibitors of PDK1, a key regulator of glucose metabolism in cancer cells. mdpi.comnih.gov

Structure-Activity Relationships (SAR) of this compound Derivatives

The biological activity of this compound derivatives is significantly influenced by their chemical structure. Structure-activity relationship (SAR) studies have provided valuable insights into how different substitutions on the indole ring and the amine group affect their potency and selectivity.

For antibacterial agents, the presence of a halogen at the 5-position of the indole ring has been shown to be beneficial. In a series of indole-2-carboxamides, derivatives with a 5-bromo substitution exhibited potent activity against Gram-negative bacteria. d-nb.info Further modifications, such as the introduction of a 4-chlorobenzyl group at the 1-position, also played a crucial role in enhancing antibacterial efficacy. d-nb.info

In the context of anti-tubercular activity, the position of the bromo substituent on the indole ring is critical. One study found that a 6-bromo-indole-2-carboxamide derivative was significantly more potent than its 5-halo-substituted counterpart. rsc.org This highlights the importance of the substitution pattern on the indole nucleus for anti-mycobacterial activity.

For anticancer activity, SAR studies on indole derivatives targeting tubulin polymerization revealed that methyl substitution at the N-1 position of the indole significantly enhanced activity. nih.gov In the development of pan-HER inhibitors, N-(3-bromo-1H-indol-5-yl)-quinazolin-4-amine was identified as an effective molecular skeleton for creating both reversible and irreversible inhibitors. nih.gov

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Target Identification

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to identify potential biological targets for a given compound by simulating its interaction with the binding sites of various proteins.

In the context of 5-bromo-1H-indol-3-amine and its derivatives, molecular docking studies have been instrumental in exploring their potential as inhibitors of various enzymes. For instance, derivatives of 5-bromo-indole have been docked against proteins implicated in cancer, such as c-Kit tyrosine kinase and P-glycoprotein. rsc.org These studies suggest that the indole (B1671886) scaffold can fit within the catalytic cavities of these proteins, forming key interactions that may lead to their inhibition. rsc.org Similarly, docking studies of related 5-bromoindolin-2-one derivatives against leukemia-related proteins have shown promising binding affinities, indicating potential anticancer activity. researchgate.net

The binding affinity, typically expressed in kcal/mol, is a measure of the strength of the interaction between the ligand and the protein. A lower binding energy indicates a more stable complex and a higher predicted affinity. For example, docking of a novel (E)-5-bromo-3-(phenylimino)indolin-2-one molecule against various proteins demonstrated binding affinities ranging from -5.59 to -7.45 kcal/mol. researchgate.net

Table 1: Examples of Molecular Docking Studies with Bromo-Indole Derivatives

| Compound/Derivative | Target Protein | Predicted Binding Affinity (kcal/mol) |

| N′-[4-(quinoxaline-2-yl)-piperazine-1-yl]methyl-5-bromo-1-H-indole,2,3-dion-3-metformin | c-Kit tyrosine kinase, P-glycoprotein | High scores reported |

| (E)-5-bromo-3-(phenylimino)indolin-2-one | 1NCO, 7C2N, 3DRA, 4YNU | -6.22, -6.51, -5.59, -7.45 |

| (E)-5-bromo-3-(phenylimino)indolin-2-one | 60QN, 6OQC, 1EMR, 606F | -7.82, -7.1, -6.9, -6.71 |

This table is for illustrative purposes and includes data from derivatives of the core 5-bromo-indole structure.

Quantum Chemical Calculations

Quantum chemical calculations provide fundamental insights into the electronic structure, stability, and reactivity of molecules. These methods, rooted in quantum mechanics, are crucial for understanding the intrinsic properties of compounds like this compound.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

For indole derivatives, FMO analysis helps in understanding their reaction mechanisms and predicting their reactivity. wikipedia.org For example, in a study of 5-Bromo-1H-indole-3-carboxaldehyde, the HOMO and LUMO energies were calculated to understand its electronic properties. researchgate.net The distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attack. Generally, the HOMO is localized on the electron-rich parts of the molecule, while the LUMO is on the electron-deficient regions. youtube.com

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of many-body systems. researchgate.net It is employed to optimize the molecular geometry, calculate vibrational frequencies, and determine various electronic properties of molecules like this compound and its derivatives. researchgate.netresearchgate.net

DFT calculations have been used to analyze the stability of molecular structures and to compare theoretical data with experimental results. researchgate.net For instance, DFT studies on 5-bromo-isatin derivatives have been performed to investigate their corrosion inhibition efficiency by calculating parameters such as the energies of the HOMO and LUMO, the energy gap, and dipole moment. researchgate.net Furthermore, DFT has been applied to study the structural and electronic properties of related indole derivatives, providing insights into their potential for various applications.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comwikigenes.org This approach is valuable for predicting the activity of new, unsynthesized compounds and for optimizing the structure of lead compounds to enhance their potency. nih.gov

For indole-based compounds, QSAR studies have been successfully applied to understand the structural requirements for their biological activity. For example, a QSAR study on a series of indoloacetamides as inhibitors of isoprenylcysteine carboxyl methyltransferase (ICMT) revealed that the characteristics of the substituent on the indole nitrogen are crucial for good inhibitory activity. nih.gov The models developed from such analyses can guide the design of more potent inhibitors. nih.gov The process involves calculating various molecular descriptors (e.g., steric, electronic, and hydrophobic properties) and correlating them with the observed biological activity using statistical methods. mdpi.com

Conformational Analysis and Molecular Dynamics

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the preferred conformation of a molecule is crucial as it often dictates its biological activity. For flexible molecules like derivatives of this compound, identifying the low-energy conformations is a key step in understanding how they interact with their biological targets.

Molecular dynamics (MD) simulations provide a dynamic picture of the conformational changes of a molecule over time. These simulations can be used to assess the stability of a ligand-protein complex obtained from molecular docking. rsc.orgnih.gov For instance, MD simulations of complexes between indole derivatives and their target proteins have been used to validate the stability of the binding mode and to understand the dynamic behavior of the complex under physiological conditions. rsc.orgresearchgate.net The root-mean-square deviation (RMSD) of the ligand and protein atoms during the simulation is often monitored to assess the stability of the complex.

Advanced Research Applications and Future Directions

Development as a Chemical Probe or Tool Compound

While 5-bromo-1H-indol-3-amine itself is primarily a synthetic intermediate, its derivatives have been developed into sophisticated chemical probes and tool compounds. A chemical probe is a small molecule used to study biological systems, and the 5-bromo-indole scaffold is instrumental in creating such tools. For instance, the nitro-substituted precursor, 5-bromo-3-nitro-1H-indole, can be reduced to form the corresponding amine, highlighting its role as a versatile building block in the synthesis of more complex indole (B1671886) derivatives. The bromine atom can influence the binding affinity of these probes to their targets through halogen bonding, a critical interaction in molecular recognition.

Scaffold for Novel Drug Discovery

The this compound framework is a well-established scaffold for the discovery of new therapeutic agents. ajol.info The indole ring is a common feature in many biologically active compounds, and the specific substitutions on this compound allow for systematic modification to explore structure-activity relationships (SAR). ajol.infoontosight.ai

In drug discovery, a "lead compound" is a chemical that has promising biological activity and serves as the starting point for optimization. The 5-bromo-indole core has been instrumental in identifying and optimizing several such leads.

Serotonin (B10506) Receptor Modulators: Researchers have synthesized series of compounds based on a 2-(1H-indol-3-yl)-N,N-dimethylethanamine scaffold to develop new antidepressant and sedative drug leads. etsu.edunih.gov In these studies, a derivative, 2-(5-bromo-1H-indol-3-yl)-N,N-dimethylethanamine (2d), showed nanomolar affinity for serotonin receptors 5-HT1A and 5-HT7 and exhibited significant antidepressant-like action. etsu.edunih.govresearchgate.net

Anticancer Agents: A series of novel indole-benzimidazole hybrid molecules were synthesized and evaluated for their cytotoxic activity against various human cancer cell lines. ajol.info One derivative, 2-(5-bromo-1H-indol-3-yl)-5-methyl-1H-benzo[d]imidazole (5e), showed notable cytotoxic activity, particularly against human ovarian carcinoma cells (SKOV-3). ajol.info

| Cancer Cell Line | IC₅₀ (µM) |

|---|---|

| SKOV-3 (Ovarian) | 23.69 |

| THP-1 (Leukemia) | 39.08 |

| HeLa (Cervical) | 64.66 |

| PC-3 (Prostate) | 73.05 |

Antimicrobial Agents: In the search for new antibiotics to combat methicillin-resistant Staphylococcus aureus (MRSA), a lead compound was optimized by creating analogues. nih.gov This work identified 3-substituted-1H-imidazol-5-yl-1H-indoles as a new structural scaffold for anti-MRSA agents. nih.gov

Compound libraries are collections of diverse molecules used in high-throughput screening to identify new drug leads. The 5-bromo-1H-indole scaffold is an excellent starting point for generating such libraries due to its synthetic tractability.

A clear example is the creation of an extensive library of 3-substituted-1H-imidazol-5-yl-1H-indoles to explore anti-MRSA activity. nih.gov Starting with 5-bromo-1H-indole-3-carbaldehyde, a close relative of the title compound, researchers used the Van Leusen three-component reaction with various amines to produce a diverse set of analogues. nih.gov This strategy allowed for the systematic exploration of how different substituents on the imidazole (B134444) ring and halogen substitutions on the indole core affect antimicrobial activity. nih.gov This approach led to the identification of two derivatives with potent anti-MRSA activity (MIC ≤ 0.25 µg/mL). nih.gov

Applications in Material Science Research

The utility of this compound and its derivatives extends beyond pharmaceuticals into the realm of material science. echemi.com The compound's electronic properties and ability to coordinate with other elements make it a candidate for creating functional materials.

Indole-based compounds can exhibit significant photophysical properties, making them excellent candidates for creating sensors that detect metal ions through colorimetric or fluorescence changes. researchgate.net A novel bifunctional, colorimetric, and highly selective "turn-on" fluorescent probe, 2-((E)-(((E)-(5-bromo-1H-indol-3-yl) methylene) hydrazono) methyl) phenol (B47542) (IHP), was designed and synthesized for the detection of Zn²⁺ and F⁻ ions. researchgate.net This sensor, derived from a 5-bromo-1H-indole structure, showed excellent fluorescence enhancement specifically in the presence of zinc ions. researchgate.net

Derivatives of 5-bromo-1H-indole have been investigated for their potential to protect metals from corrosion. A comprehensive study focused on a dihydropyridine (B1217469) derivative, Diethyl 4-(5-bromo-1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, synthesized from 5-bromoindole-3-carboxaldehyde. nih.govbohrium.com This compound was evaluated as a corrosion inhibitor for mild steel in an aggressive acidic environment. nih.govbohrium.com The results demonstrated a significant decrease in corrosion rates as the concentration of the organic compound increased, achieving a maximum inhibition efficiency of 81.89% at a concentration of 2 x 10⁻³ M. bohrium.com This highlights the potential of these compounds in industrial applications to protect metallic materials. nih.govbohrium.com

| Inhibitor Concentration (M) | Inhibition Efficiency (%) |

|---|---|

| 5 x 10⁻⁴ | 63.63 |

| 1 x 10⁻³ | 72.72 |

| 2 x 10⁻³ | 81.89 |

Emerging Methodologies in Chemical Synthesis and Screening

The evolution of chemical synthesis and screening technologies has amplified the potential of foundational molecules like this compound. Modern approaches enable the rapid generation and evaluation of a vast number of derivatives, accelerating the pace of drug discovery and materials science.

High-Throughput Experimentation (HTE) has revolutionized the process of discovering new bioactive compounds. While this compound itself is not typically the final compound in these screens, it serves as a valuable scaffold for generating large chemical libraries. The 3-amino group can be readily acylated, alkylated, or used in other coupling reactions to introduce a wide array of substituents. Simultaneously, the 5-bromo position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups. acs.org This dual functionality enables the creation of a multitude of structurally distinct molecules from a single, common core.

The indole framework is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. acs.orgbohrium.com Consequently, libraries of indole-based compounds are of great interest for screening against a wide range of biological targets. The synthesis of such libraries often employs automated and parallel synthesis techniques, which are central to HTE. nih.gov The ability to rapidly create and test a large number of derivatives derived from this compound significantly enhances the probability of identifying hit compounds with desired biological activities. For instance, derivatives of brominated indoles have been synthesized and evaluated for their potential as modulators of serotonin receptors. nih.govsemanticscholar.org

Table 1: Potential Modifications of the this compound Scaffold for High-Throughput Screening Libraries

| Reactive Site | Reaction Type | Potential Reagents | Resulting Functionality |

| 3-Amino Group | Acylation | Acid chlorides, Anhydrides | Amides |

| Reductive Amination | Aldehydes, Ketones | Secondary/Tertiary Amines | |

| Sulfonylation | Sulfonyl chlorides | Sulfonamides | |

| 5-Bromo Position | Suzuki-Miyaura Coupling | Boronic acids/esters | Aryl, Heteroaryl groups |

| Sonogashira Coupling | Terminal alkynes | Alkynyl groups | |

| Buchwald-Hartwig Amination | Amines | Substituted anilines |

Future Perspectives and Unexplored Research Avenues

The future for this compound and its derivatives is promising, with several unexplored avenues for research. The development of novel synthetic methodologies continues to be a key area of interest. New methods for the regioselective functionalization of the indole core could unlock access to previously inaccessible chemical space. nih.govsci-hub.se For example, the development of more efficient and greener catalytic systems for the modification of the this compound scaffold would be highly beneficial.

One underexplored area is the application of this scaffold in the development of chemical probes for studying biological systems. The indole nucleus is known to interact with a variety of proteins, and the functional handles on this compound could be used to attach reporter groups, such as fluorophores or biotin (B1667282) tags, for use in chemical biology research.

Furthermore, the incorporation of this compound into novel materials is an area ripe for investigation. The inherent electronic properties of the indole ring, which can be tuned by substitution, suggest potential applications in organic electronics. The ability to create diverse derivatives through the amino and bromo groups could lead to the development of new organic semiconductors or light-emitting materials.

In the realm of medicinal chemistry, while indole derivatives have been extensively studied, the specific combination of a 3-amino and a 5-bromo substituent may offer unique pharmacological profiles that have yet to be fully exploited. Future research could focus on screening libraries derived from this scaffold against emerging drug targets, such as those involved in orphan diseases or antimicrobial resistance. bohrium.comresearchgate.net The synthesis of bisindole compounds, where two indole moieties are linked, is another area of interest, as these molecules have shown a range of biological activities. mdpi.com

Q & A

Q. What are the key synthetic methodologies for 5-bromo-1H-indol-3-amine, and how do reaction conditions impact yield?

- Methodological Answer : The compound can be synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), as demonstrated in the preparation of similar bromo-indole derivatives. For example, PEG-400 and DMF mixtures with CuI catalysts facilitate efficient coupling reactions . Optimizing solvent polarity and catalyst loading (e.g., 1.0 g CuI per 700 mg substrate) improves yields to ~50%. Reaction monitoring via TLC (Rf = 0.30 in 70:30 EtOAc:hexane) ensures intermediate purity .

Q. How does the bromine substituent at the 5-position influence the indole ring’s electronic properties?

- Methodological Answer : Bromine’s electron-withdrawing effect reduces electron density at the indole’s 3-position, enhancing electrophilic substitution reactivity. Computational studies (e.g., PubChem-derived InChI data) and NMR analysis (e.g., H and C shifts) confirm this electronic perturbation, which is critical for directing regioselective functionalization . Comparative studies with fluoro or methyl substituents highlight bromine’s unique steric and electronic contributions .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer : H/C NMR and HRMS are essential for structural confirmation. For example, H NMR reveals characteristic indole NH signals at δ 10–12 ppm, while HRMS (e.g., m/z 427.0757 [M+H]+) validates molecular weight . X-ray crystallography (using SHELX software) resolves ambiguities in regiochemistry, as seen in related bromo-indole structures .

Advanced Research Questions

Q. How can contradictions in reported biological activities of this compound derivatives be resolved?

- Methodological Answer : Systematic meta-analysis of assay conditions (e.g., cell lines, concentrations) is critical. For instance, α-glucosidase inhibition studies show variability due to enzyme source (yeast vs. mammalian) and substrate concentrations . Iterative validation using standardized protocols (e.g., DPPH radical scavenging for antioxidants) and cross-laboratory collaboration mitigate discrepancies .

Q. What strategies enhance the selectivity of this compound derivatives in enzyme inhibition?

- Methodological Answer : Structure-activity relationship (SAR) studies guide selectivity. Modifying the indole’s 3-amine group (e.g., alkylation or acylation) improves cholinesterase inhibition (Ki = 3.7–5.7 nM) while reducing off-target effects . Molecular docking with enzymes like MAO-B or 5-HT6 receptors identifies key binding interactions (e.g., hydrophobic pockets for bromine) .

Q. Which crystallographic approaches are optimal for resolving this compound complex structures?

- Methodological Answer : High-resolution X-ray diffraction (0.58–0.84 Å) with SHELXL refinement reliably determines crystal packing. For example, ethylhexahydroquinoline derivatives of bromo-indole crystallize in monoclinic systems (space group P2/c), with hydrogen bonding dictating lattice stability . Solvent choice (e.g., DMF vs. EtOH) significantly affects crystal morphology and diffraction quality .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.